(S)-3-氨基-4-(3,4-二氯苯基)丁酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

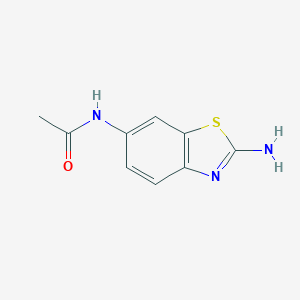

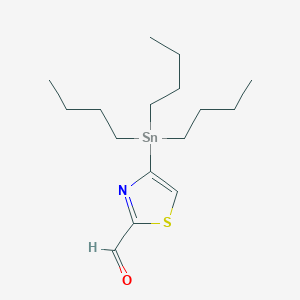

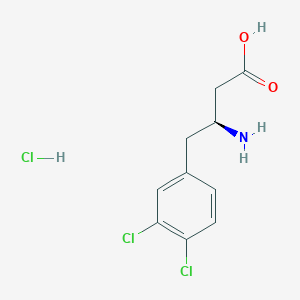

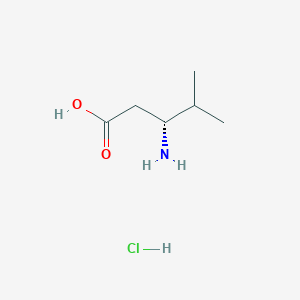

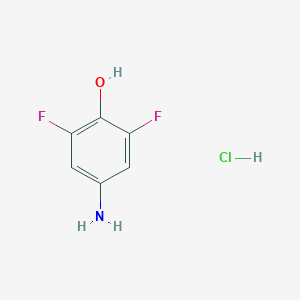

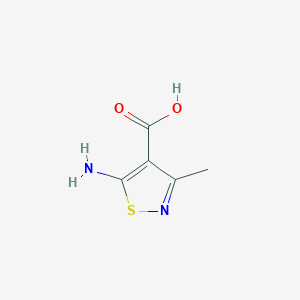

“(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride” is a chemical compound with the molecular formula C10H12Cl3NO2 . It has an average mass of 284.567 Da and a monoisotopic mass of 282.993347 Da .

Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. For “(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride”, the molecular structure is represented by the formula C10H12Cl3NO2 . This indicates that the molecule is composed of 10 carbon atoms, 12 hydrogen atoms, 3 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, boiling point, and storage temperature. For “(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride”, the molecular weight is 284.6 g/mol.科学研究应用

Application Summary

This compound is used in the synthesis of antidepressant molecules. The process involves metal-catalyzed reactions which are crucial for creating key structural motifs found in antidepressant drugs .

Methods of Application

The synthesis typically involves transition metals like iron, nickel, and ruthenium as catalysts. These metals facilitate the formation of complex organic structures that are essential for the pharmacological activity of antidepressants .

Results Summary

The outcomes include the successful creation of tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). These synthesized compounds have shown effectiveness in alleviating symptoms of depression, with a significant improvement observed in 50-60% of patients .

Application 2: Chiral Drug Intermediates by Biocatalysis

Application Summary

Chirality is a key factor in drug efficacy and safety. (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride serves as a precursor for the bioconversion of synthetic chemicals into chiral drugs with high enantiomeric purity .

Methods of Application: Biocatalysis using functional microorganisms or derived biocatalysts is employed to convert this compound into chiral intermediates, which are then used in drug synthesis .

Results Summary

The application of this method has led to the production of chiral drugs that are safer and more effective due to their high enantiomeric purity. Approximately 57% of marketed drugs benefit from this chiral feature .

Application 3: Organic Synthesis

Results Summary

Application 4: Analytical Chemistry

Results Summary

Application 5: Environmental Chemistry

Results Summary

Application 6: Material Science

Results Summary

Application 7: Neuropharmacology

Results Summary

Application 8: Peptide Synthesis

Results Summary

Application 9: Agricultural Chemistry

Results Summary

Application 10: Veterinary Medicine

Results Summary

Application 11: Material Chemistry

Results Summary

Application 12: Analytical Method Development

Results Summary

Application 13: Catalysis in Organic Reactions

Methods of Application: It is used to facilitate the transfer of organic groups from boron to palladium, a key step in the catalytic cycle of cross-coupling reactions .

安全和危害

The safety and hazards of a compound refer to the potential risks associated with its handling and use. The safety information for “(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride” includes a signal word of "Warning" . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.

属性

IUPAC Name |

(3S)-3-amino-4-(3,4-dichlorophenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2.ClH/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDGKTAEVJUWKK-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](CC(=O)O)N)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375851 |

Source

|

| Record name | (3S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride | |

CAS RN |

270063-50-8 |

Source

|

| Record name | (3S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)